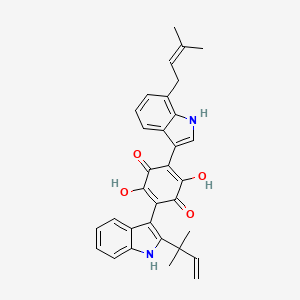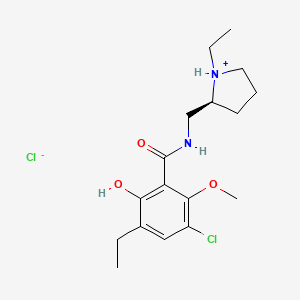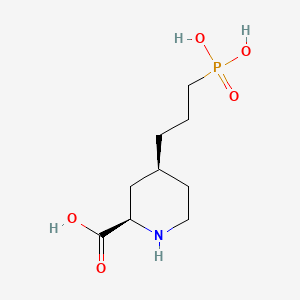
硝苯地平盐酸盐
概述
描述
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine hydrochloride and acts as a potent, selective α1A-adrenoceptor antagonist (Ki = 0.16 nM), and also is a L-type Ca2+ channel blocker .
Molecular Structure Analysis
Niguldipine hydrochloride has a molecular formula of C36H40ClN3O6 and a molecular weight of 646.18 . Its structure includes five rings and has a mono-isotopic mass of 645.2605637 . It contains a total of 88 bonds, including 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis
Niguldipine hydrochloride has a water solubility of 0.000113 mg/mL, a logP of 6.27, and a logS of -6.7 . It has a pKa (Strongest Acidic) of 19.47 and a pKa (Strongest Basic) of 9.59 . It has a physiological charge of 1, a hydrogen acceptor count of 6, and a hydrogen donor count of 1 . It has a polar surface area of 113.69 Ų, a refractivity of 186.9 m³·mol⁻¹, and a polarizability of 66.55 ų .作用机制
Target of Action
Niguldipine hydrochloride primarily targets the Alpha-1A adrenergic receptor and L-type calcium channels . The Alpha-1A adrenergic receptor is a G protein-coupled receptor involved in various physiological responses such as smooth muscle contraction, neuronal signaling, and more . L-type calcium channels play a crucial role in calcium influx into cells, which is essential for various cellular processes .
Mode of Action
Niguldipine hydrochloride acts as an antagonist for the Alpha-1A adrenergic receptor and a blocker for L-type calcium channels . By blocking these targets, it inhibits the associated physiological responses. For instance, blocking the Alpha-1A adrenergic receptor can lead to smooth muscle relaxation , while blocking L-type calcium channels can reduce calcium influx into cells .
Biochemical Pathways
These could include pathways related to smooth muscle contraction, neuronal signaling, and other calcium-dependent processes .
Result of Action
The molecular and cellular effects of niguldipine hydrochloride’s action depend on its interaction with its targets. By blocking the Alpha-1A adrenergic receptor and L-type calcium channels, it can potentially alter cellular processes such as smooth muscle contraction and calcium-dependent signaling .
实验室实验的优点和局限性
One advantage of Niguldipine hydrochloride for lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the cardiovascular system. However, one limitation is that it may have off-target effects on other calcium channels, which could complicate the interpretation of results.
未来方向
There are many potential future directions for research on Niguldipine hydrochloride. One area of interest is in developing new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is in exploring its potential use in treating other conditions, such as neurodegenerative diseases or cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.
科学研究应用
钙通道阻滞剂
硝苯地平盐酸盐是一种经典的L型Ca 2+通道阻滞剂(IC 50 =75nM),它也可以抑制T型Ca 2+通道(IC 50 =244nM) 。这使得它在涉及钙通道及其在各种生理过程中的作用的研究中很有用。
P-糖蛋白抑制剂
它是一种新型的P-糖蛋白药物转运抑制剂 。 硝苯地平盐酸盐的两种立体异构体在抑制P-糖蛋白方面具有同等效力 。这一特性在药物转运机制研究中很重要,并且可能对克服某些疾病中的耐药性具有重要意义。
心血管研究
硝苯地平盐酸盐因其阻断L型钙通道的能力而被用于心血管研究 。 这些通道在心肌收缩中起着至关重要的作用,它们的阻滞剂通常用于治疗高血压和其他心血管疾病 。
肾上腺素能受体拮抗剂
硝苯地平盐酸盐是一种ADRA1拮抗剂 。 这意味着它可以阻断肾上腺素和去甲肾上腺素对α-1肾上腺素受体的作用,这些受体参与各种生理反应,例如血管收缩 。
高血压治疗
虽然目前尚未获批用于治疗,但硝苯地平盐酸盐已被用于研究高血压的治疗 。 它阻断钙通道的能力使其成为该应用的潜在候选药物 。
非功能性垂体神经内分泌肿瘤的潜在治疗剂
最近的研究提出了硝苯地平盐酸盐作为非功能性垂体神经内分泌肿瘤 (NF-PitNETs)治疗的潜在重新定位治疗剂 。 这基于分子对接模拟表明,硝苯地平盐酸盐与某些基因的结合亲和力高于它们的抑制剂 。
属性
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119934-51-9 | |
| Record name | Niguldipine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)


![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)






![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)